6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Medicine: It is employed in the development of new pharmaceuticals due to its diverse biological activities.
Industry: The compound finds applications in the production of fabric conditioners and certain perfumes.
Mechanism of Action
The mechanism of action of 6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells . The compound’s anti-inflammatory effects are mediated through the inhibition of COX enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
Naturally occurring coumarins: Such as umbelliferone and esculetin, which have been reported for their antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3/c1-4-13-12(3)14-8-16(20)17(22)15(18(14)24-19(13)23)10-21-7-5-6-11(2)9-21/h8,11,22H,4-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJVXSUWACTTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC(=C(C(=C2OC1=O)CN3CCCC(C3)C)O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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